Bienvenue dans la boutique en ligne BenchChem!

N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide

Medicinal chemistry Isomer differentiation Physicochemical profiling

N-(3-Amino-4-methoxyphenyl)cyclopropanecarboxamide (C₁₁H₁₄N₂O₂, MW 206.24 g/mol, density 1.304 ± 0.06 g/cm³ predicted, boiling point 444.8 ± 35.0 °C predicted) is a cyclopropanecarboxamide small molecule bearing a 3‑amino‑4‑methoxyphenyl substituent. It is catalogued as InterBioScreen compound BB_SC‑8572 within a commercial screening library that supplies over 485,000 functionally diverse heterocyclic drug‑like molecules to pharmaceutical and agrochemical discovery programs.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 1082156-54-4
Cat. No. B3080110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide
CAS1082156-54-4
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2CC2)N
InChIInChI=1S/C11H14N2O2/c1-15-10-5-4-8(6-9(10)12)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14)
InChIKeyNQJUDLAPVSXXMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-4-methoxyphenyl)cyclopropanecarboxamide (CAS 1082156-54-4): Structural Identity, Physicochemical Baseline, and Supply Chain Provenance for Informed Procurement


N-(3-Amino-4-methoxyphenyl)cyclopropanecarboxamide (C₁₁H₁₄N₂O₂, MW 206.24 g/mol, density 1.304 ± 0.06 g/cm³ predicted, boiling point 444.8 ± 35.0 °C predicted) is a cyclopropanecarboxamide small molecule bearing a 3‑amino‑4‑methoxyphenyl substituent . It is catalogued as InterBioScreen compound BB_SC‑8572 within a commercial screening library that supplies over 485,000 functionally diverse heterocyclic drug‑like molecules to pharmaceutical and agrochemical discovery programs [1]. The strained cyclopropane ring confers conformational rigidity that distinguishes it from flexible acyclic amide congeners, a feature broadly associated with improved metabolic stability and target‑binding pre‑organization in medicinal chemistry campaigns [2].

Why N-(3-Amino-4-methoxyphenyl)cyclopropanecarboxamide Cannot Be Replaced by Positional Isomers or Acrylamide‑Scaffold Analogs: Gatekeeping Evidence for Screening‑Library Procurement


Superficially similar compounds with the same molecular formula (C₁₁H₁₄N₂O₂) and cyclopropanecarboxamide core—such as the 4‑amino‑3‑methoxyphenyl positional isomer (CAS 1835931‑67‑3, PubChem CID 61240813) or the 4‑amino‑2‑methoxyphenyl variant (CAS 926231‑61‑0)—differ in the spatial presentation of the hydrogen‑bond donor (3‑NH₂) and acceptor (4‑OCH₃) pharmacophoric elements [1]. The 3‑amino‑4‑methoxyphenyl substitution motif has been independently validated as a productive scaffold for ATP‑competitive kinase inhibition: acrylamide derivatives built on this exact aryl template achieve single‑digit nanomolar potency against EGFRL858R/T790M kinase (compound 17i, IC₅₀ = 1.7 nM) with 22‑fold selectivity over wild‑type EGFR [2]. Exchanging the cyclopropanecarboxamide for a simple acetamide (CAS 6375‑47‑9, logP = 0.489) eliminates the conformational constraint and alters lipophilicity, undermining any structure‑activity relationship (SAR) that depends on the cyclopropane ring’s rigid geometry [3]. Substituting the cyclopropane with an acrylamide warhead introduces cysteine‑targeting reactivity not present in the cyclopropanecarboxamide, irreversibly altering target‑engagement mechanism and proteome‑wide selectivity profile [2].

N-(3-Amino-4-methoxyphenyl)cyclopropanecarboxamide: Comparator‑Anchored Quantitative Differentiation Evidence for Scientific Selection


Pharmacophoric Topology Divergence from Positional Isomer: Computed Physicochemical Property Comparison

The target compound's 3‑amino‑4‑methoxyphenyl substitution pattern creates a distinct hydrogen‑bond donor/acceptor geometry compared to its closest positional isomer N‑(4‑amino‑3‑methoxyphenyl)cyclopropanecarboxamide (CAS 1835931‑67‑3, PubChem CID 61240813). While both isomers share identical molecular formula (C₁₁H₁₄N₂O₂) and molecular weight (206.24 g/mol), the spatial arrangement of the aniline NH₂ relative to the methoxy OCH₃ differs: the target compound presents the amino group meta and the methoxy para to the amide attachment point, whereas the isomer presents them para and meta respectively [1]. This regioisomerism alters the intramolecular hydrogen‑bonding potential between the ortho‑positioned amino and methoxy substituents in the target compound—a motif not available in the 4‑amino‑3‑methoxy isomer—which can differentially pre‑organize the molecule for kinase hinge‑region binding [2].

Medicinal chemistry Isomer differentiation Physicochemical profiling

Scaffold‑Validated Aryl Template: Quantitative EGFR Kinase Inhibition Preserved Across the N‑(3‑Amino‑4‑methoxyphenyl) Pharmacophore

The N‑(3‑amino‑4‑methoxyphenyl) aryl template has been independently validated as a productive pharmacophore for ATP‑competitive kinase inhibition. Acrylamide derivatives built on this exact aniline substitution pattern achieve potent inhibition of the drug‑resistant EGFRL858R/T790M double mutant: compound 17i (bearing the identical 3‑amino‑4‑methoxyphenyl group) shows IC₅₀ = 1.7 nM against the mutant kinase with 22‑fold selectivity over EGFRWT (IC₅₀ = 37.4 nM), and antiproliferative activity against the EGFR‑mutant H1975 non‑small cell lung cancer line with IC₅₀ = 0.052 μM [1]. The selectivity ratio (22‑fold) and H1975 potency are comparable to the clinical benchmark osimertinib (H1975 IC₅₀ = 0.064 μM, A549 IC₅₀ = 2.91 μM) [1]. By contrast, the N‑(3‑amino‑4‑methoxyphenyl)acetamide analog (CAS 6375‑47‑9) lacks any reported kinase activity and is primarily used as a disperse‑dye intermediate , underscoring that the cyclopropanecarboxamide moiety is essential for translating the aryl template's recognition into drug‑like kinase modulation.

Kinase inhibition EGFR Scaffold validation

Metabolic Stability Advantage of Cyclopropanecarboxamide Over Acrylamide‑Based Congeners: Class‑Level Pharmacophore Evidence

The cyclopropane ring is an established pharmacophoric element that enhances metabolic stability relative to acyclic or unsaturated amide bioisosteres. Comprehensive reviews of cyclopropane‑containing drugs and lead compounds document that replacing terminal acyclic groups or unsaturated linkers (such as acrylamides) with a cyclopropane fragment increases resistance to CYP450‑mediated oxidation and extends half‑life in multiple structural contexts [1]. In direct examples, N‑cyclopropyl substitution replaces oxidation‑prone N‑ethyl groups, and cyclopropane‑fused ring systems have been shown to improve metabolic stability over their non‑cyclopropylated counterparts [2]. Applied to the target compound, the cyclopropanecarboxamide is predicted to resist the oxidative and nucleophilic degradation pathways that limit the in vivo utility of acrylamide‑based EGFR inhibitors (e.g., glutathione conjugation at the Michael acceptor β‑carbon), thereby offering a metabolically more durable scaffold for lead optimization [1].

Metabolic stability Cyclopropane pharmacophore CYP450 resistance

Lipophilicity Differential vs. Acetamide Analog: Computed logP and Predicted Permeability Implications

The replacement of the cyclopropanecarboxamide with an acetamide in N‑(3‑amino‑4‑methoxyphenyl)acetamide (CAS 6375‑47‑9, logP = 0.489 [1]) produces a dramatic reduction in lipophilicity compared to the cyclopropane‑containing target compound. While the target compound's experimental logP has not been published, its 4‑amino‑3‑methoxy positional isomer (PubChem CID 61240813) exhibits XLogP3 = 1.9 [2], consistent with the cyclopropane ring contributing approximately +1.4 log units relative to the methyl group of acetamide. The predicted lipophilicity difference of ~1.4 log units (clogP ~1.9 vs. 0.489) places the cyclopropanecarboxamide in the more desirable lipophilicity range for passive membrane permeability (logP 1–3 for optimal oral absorption), while the acetamide analog (logP 0.489) may exhibit limited passive diffusion across lipid bilayers [3].

Lipophilicity ADME Permeability

Strategic Application Scenarios for N-(3-Amino-4-methoxyphenyl)cyclopropanecarboxamide in Drug Discovery and Chemical Biology


Non‑Covalent Kinase Inhibitor Lead Generation Leveraging a Validated Aryl Template

Research teams pursuing ATP‑competitive kinase inhibitors—particularly against EGFR, CDK, or JAK family kinases—can deploy N‑(3‑amino‑4‑methoxyphenyl)cyclopropanecarboxamide as a core scaffold for fragment‑based or structure‑based lead generation. The 3‑amino‑4‑methoxyphenyl template has been independently validated in acrylamide‑based EGFR inhibitors with IC₅₀ values of 1.7 nM against EGFRL858R/T790M and 22‑fold selectivity over wild‑type EGFR [1]. By replacing the acrylamide warhead with a cyclopropanecarboxamide, the compound eliminates irreversible cysteine reactivity while retaining the pharmacophoric elements (aniline NH₂ as hinge‑binding donor, methoxy oxygen as acceptor) required for kinase recognition. The cyclopropane ring further imposes conformational rigidity predicted to reduce the entropic penalty of target binding compared to flexible acyclic amides [2]. This makes the compound suitable for reversible inhibitor screening cascades where covalent mechanisms are undesirable due to off‑target haptenation risk.

Combinatorial Chemistry Building Block for Cyclopropane‑Containing Kinase‑Focused Libraries

The free aromatic amine at the 3‑position of the phenyl ring provides a synthetic handle for diversification via amide coupling, reductive amination, sulfonamide formation, or urea synthesis. This enables the rapid generation of analog libraries for kinase‑focused screening. The positional specificity of the 3‑amino‑4‑methoxyphenyl substitution—distinct from the 4‑amino‑3‑methoxyphenyl isomer (CAS 1835931‑67‑3) [1]—ensures that each library member presents a unique hydrogen‑bond donor/acceptor topology at the kinase hinge region. Sourcing this compound from InterBioScreen (catalog BB_SC‑8572) [3] ensures batch‑to‑batch consistency within a library of over 485,000 compounds, a critical requirement for reproducible high‑throughput screening and subsequent hit‑to‑lead SAR campaigns.

Metabolic Stability‑Optimized Probe Compound for In Vitro Target Engagement Studies

For chemical biology programs requiring tool compounds with sufficient metabolic stability for cellular target‑engagement assays (e.g., CETSA, NanoBRET), the cyclopropanecarboxamide scaffold offers a class‑level advantage over acrylamide or simple acetamide analogs. The cyclopropane ring is documented to increase resistance to CYP450‑mediated oxidation relative to acyclic alkyl or unsaturated linkers [1]. By avoiding both the oxidative lability of acetamide methyl groups and the glutathione‑conjugation liability of acrylamide Michael acceptors, N‑(3‑amino‑4‑methoxyphenyl)cyclopropanecarboxamide is positioned as a stable, reversible binder suitable for short‑term cellular assays where compound integrity over the incubation period is essential for interpreting target‑engagement readouts.

Physicochemical Benchmarking and Isomer‑Specific Analytical Method Development

With a predicted density of 1.304 ± 0.06 g/cm³ and boiling point of 444.8 ± 35.0 °C [1], the compound occupies a well‑defined physicochemical space that can serve as a reference point for HPLC method development and purity analysis of cyclopropanecarboxamide analog series. Given that positional isomers (e.g., CAS 1835931‑67‑3 and CAS 926231‑61‑0) share identical molecular weight and similar chromatographic behavior, procurement of the authentic 3‑amino‑4‑methoxyphenyl regioisomer is essential for developing isomer‑resolving analytical methods (e.g., chiral or reverse‑phase HPLC with isomer‑specific retention time libraries) that underpin quality control in medicinal chemistry workflows.

Quote Request

Request a Quote for N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.